molecular formula C18H18ClNO3 B268408 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Katalognummer B268408
Molekulargewicht: 331.8 g/mol
InChI-Schlüssel: FRYYSLDHAIUOKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. This compound belongs to the class of kinase inhibitors and has been shown to target several kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK).

Wirkmechanismus

2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is a reversible inhibitor of BTK and ITK, which are key signaling molecules involved in the proliferation and survival of cancer cells. BTK is a cytoplasmic tyrosine kinase that plays a critical role in the development and function of B cells. ITK is a cytoplasmic tyrosine kinase that plays a critical role in the development and function of T cells. By inhibiting BTK and ITK, 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide blocks the downstream signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects
2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have shown that 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide inhibits the phosphorylation of downstream signaling molecules involved in the proliferation and survival of cancer cells. In vivo studies have shown that 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide reduces the size and number of tumors in mouse models of cancer, and prolongs survival. 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to have minimal toxicity in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is that it is a potent and selective inhibitor of BTK and ITK, which are key signaling molecules involved in the proliferation and survival of cancer cells. Another advantage is that 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has shown promising results in preclinical studies for the treatment of various types of cancer. One limitation of 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Zukünftige Richtungen

There are several future directions for the development of 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide as a potential cancer therapy. One direction is to test the safety and efficacy of 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in clinical trials in humans. Another direction is to investigate the potential of 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in combination with other cancer therapies, such as chemotherapy, radiation therapy, and immunotherapy. Another direction is to investigate the potential of 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in the treatment of other diseases, such as autoimmune diseases and inflammatory diseases.

Synthesemethoden

The synthesis of 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group in 2,3,4-trimethoxybenzaldehyde with tert-butyldimethylsilyl chloride to give the corresponding silyl ether. The second step involves the reaction of the silyl ether with 3-bromoanisole in the presence of a palladium catalyst to give the desired product, 3-(2,3,4-trimethoxyphenyl)-3-(3-bromoanisyl)prop-1-ene. The third step involves the reaction of the propene with 2-chlorobenzoyl chloride in the presence of a base to give 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide.

Wissenschaftliche Forschungsanwendungen

2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied in preclinical models of various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. In vitro studies have shown that 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide inhibits the growth and survival of cancer cells by targeting BTK and ITK, which are key signaling molecules involved in the proliferation and survival of cancer cells. In vivo studies have shown that 2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is effective in reducing tumor growth and prolonging survival in mouse models of cancer.

Eigenschaften

Produktname

2-chloro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Molekularformel

C18H18ClNO3

Molekulargewicht

331.8 g/mol

IUPAC-Name

2-chloro-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C18H18ClNO3/c19-17-9-2-1-8-16(17)18(21)20-13-5-3-6-14(11-13)23-12-15-7-4-10-22-15/h1-3,5-6,8-9,11,15H,4,7,10,12H2,(H,20,21)

InChI-Schlüssel

FRYYSLDHAIUOKJ-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl

Kanonische SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.